2,3'-Difluoro-5-vinyl-1,1'-biphenyl
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Overview
Description
2,3’-Difluoro-5-vinyl-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of two fluorine atoms at the 2 and 3’ positions and a vinyl group at the 5 position on the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3’-Difluoro-5-vinyl-1,1’-biphenyl typically involves a series of organic reactions. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated biphenyl compound in the presence of a palladium catalyst. The reaction conditions usually include a base, such as potassium carbonate, and a solvent, such as toluene or ethanol, under an inert atmosphere .
Industrial Production Methods
Industrial production of 2,3’-Difluoro-5-vinyl-1,1’-biphenyl may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2,3’-Difluoro-5-vinyl-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or aldehydes.
Reduction: The compound can be reduced to form saturated biphenyl derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the fluorine atoms.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the vinyl group can yield epoxides, while reduction can produce saturated biphenyl derivatives.
Scientific Research Applications
2,3’-Difluoro-5-vinyl-1,1’-biphenyl has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical properties.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 2,3’-Difluoro-5-vinyl-1,1’-biphenyl depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, while the vinyl group can participate in covalent interactions with target proteins.
Comparison with Similar Compounds
2,3’-Difluoro-5-vinyl-1,1’-biphenyl can be compared with other biphenyl derivatives, such as:
2,3’-Difluoro-1,1’-biphenyl: Lacks the vinyl group, resulting in different chemical reactivity and applications.
5-Vinyl-1,1’-biphenyl: Lacks the fluorine atoms, which affects its binding affinity and stability.
2,3’-Dichloro-5-vinyl-1,1’-biphenyl: Contains chlorine atoms instead of fluorine, leading to different electronic and steric effects.
The unique combination of fluorine atoms and a vinyl group in 2,3’-Difluoro-5-vinyl-1,1’-biphenyl imparts distinct properties that make it valuable for specific applications in research and industry.
Properties
IUPAC Name |
4-ethenyl-1-fluoro-2-(3-fluorophenyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2/c1-2-10-6-7-14(16)13(8-10)11-4-3-5-12(15)9-11/h2-9H,1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIMPXHJVAVKVOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=C(C=C1)F)C2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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